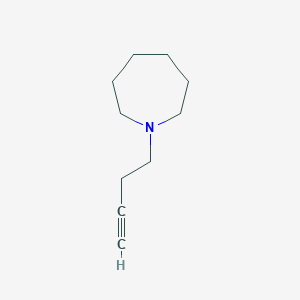
1-(But-3-yn-1-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-yn-1-yl)azepane is an organic compound that belongs to the class of azepanes.
Preparation Methods
The synthesis of 1-(But-3-yn-1-yl)azepane can be achieved through several synthetic routes. One common method involves the reaction of azepane with but-3-yn-1-yl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azepane, allowing it to react with the alkyl halide to form the desired product .
This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
1-(But-3-yn-1-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1-(But-3-yn-1-yl)azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the development of new polymers and materials with unique properties
Mechanism of Action
The mechanism by which 1-(But-3-yn-1-yl)azepane exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways involved depend on the specific application and target but generally involve binding to active sites or allosteric sites on the target molecules .
Comparison with Similar Compounds
1-(But-3-yn-1-yl)azepane can be compared with other azepane derivatives, such as:
Azepane: The parent compound, which lacks the but-3-yn-1-yl substituent.
1-(But-3-en-1-yl)azepane: A similar compound with a double bond instead of a triple bond in the side chain.
1-(But-3-yn-1-yl)piperidine: A six-membered ring analogue with similar substituents.
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-but-3-ynylazepane |
InChI |
InChI=1S/C10H17N/c1-2-3-8-11-9-6-4-5-7-10-11/h1H,3-10H2 |
InChI Key |
OQBUHCAAQPHPCG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
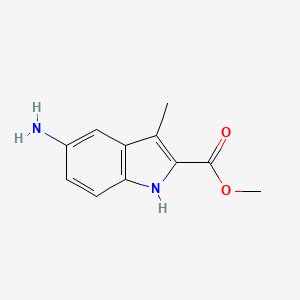
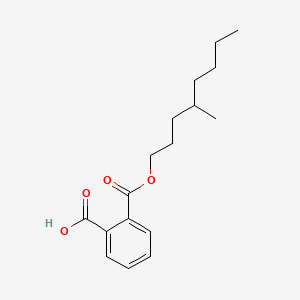
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)


![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)
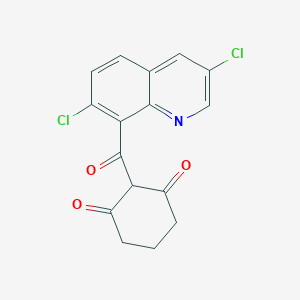

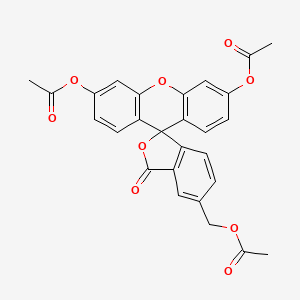
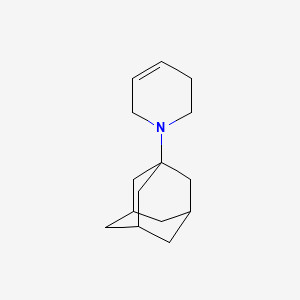

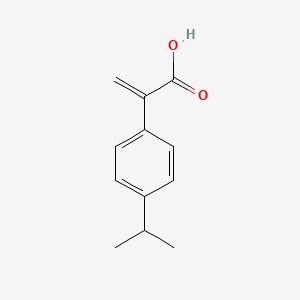
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)
